Home > Products > Screening Compounds P25524 > Methylnaltrexone [VANDF]
Methylnaltrexone [VANDF] - 916055-93-1

Methylnaltrexone [VANDF]

Catalog Number: EVT-1589983
CAS Number: 916055-93-1
Molecular Formula: C21H26NO4+
Molecular Weight: 356.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methylnaltrexone is a member of phenanthrenes.
Methylnaltrexone is a pheriphally-acting μ-opioid antagonist that acts on the gastrointestinal tract to decrease opioid-induced constipation without producing analgesic effects or withdrawal symptoms. It is also a weak CYP2D6 inhibitor. FDA approved in 2008.
Methylnaltrexone is an Opioid Antagonist. The mechanism of action of methylnaltrexone is as an Opioid Antagonist.
Methylnaltrexone is a methyl derivative of noroxymorphone with selective, opioid-receptor antagonistic activity. Methylnaltrexone displaces opioids from peripheral opioid receptors in the gastrointestinal tract, the bladder, and the skin, resulting in decreases in opioid-related constipation, urinary retention, and pruritis, respectively. Methylnaltrexone does not cross the blood-brain barrier and does not affect the centrally-mediated analgesic effect of opioids.
See also: Methylnaltrexone Bromide (has salt form).
Overview

Methylnaltrexone is a medication primarily used to treat constipation caused by opioid analgesics. Classified as a peripherally acting mu-opioid receptor antagonist, it effectively mitigates the gastrointestinal side effects of opioids without significantly affecting pain relief. This unique property allows it to counteract opioid-induced constipation while preserving the analgesic effects of opioids in the central nervous system. Methylnaltrexone is marketed under the brand name Relistor and is available in various forms, including subcutaneous and oral administration .

Source

Methylnaltrexone is derived from naltrexone, a well-known opioid antagonist. Its synthesis involves chemical modifications to enhance its peripheral activity and reduce central nervous system penetration. The compound was developed by Boehringer Ingelheim and has been the subject of numerous clinical studies aimed at understanding its efficacy and safety profile .

Classification
  • Type: Small molecule
  • Drug Class: Peripherally acting mu-opioid receptor antagonist
  • Therapeutic Uses: Treatment of opioid-induced constipation
  • Regulatory Status: Approved for use in various jurisdictions, including the United States .
Synthesis Analysis

Methods

The synthesis of methylnaltrexone typically involves a series of chemical reactions starting from naltrexone. A notable method includes stereoselective synthesis, which focuses on producing specific stereoisomers that exhibit desired pharmacological properties. The process generally involves:

  1. Protection of Hydroxyl Groups: Naltrexone undergoes hydroxyl group protection to prevent unwanted reactions.
  2. Methylation: The protected naltrexone is methylated to form R-methylnaltrexone.
  3. Deprotection: The hydroxyl protecting groups are removed to yield the final product .

Technical Details

The synthesis can be optimized using high-performance liquid chromatography (HPLC) to analyze the purity and composition of the final product, ensuring the desired stereoisomer is predominant .

Molecular Structure Analysis

Structure

Methylnaltrexone has a complex molecular structure characterized by its quaternary ammonium nature, which prevents it from crossing the blood-brain barrier. Its chemical formula is C21H26N2O4C_{21}H_{26}N_{2}O_{4}, with a molecular weight of approximately 356.44 g/mol .

Data

  • IUPAC Name: 17-(Cyclopropylmethyl)-4,5α-epoxy-3-hydroxy-17-methylmorphinan-6-one
  • Monoisotopic Mass: 356.185634741 g/mol
  • Chemical Structure: The compound features multiple rings and functional groups that contribute to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Methylnaltrexone participates in various chemical reactions during its synthesis and metabolism:

  1. Methylation Reaction: The introduction of a methyl group to naltrexone's nitrogen atom is crucial for creating methylnaltrexone.
  2. Metabolic Reactions: In vivo, methylnaltrexone undergoes minimal metabolism, primarily converting into inactive metabolites such as methylnaltrexone sulfate and methyl-6-naltrexol isomers .

Technical Details

The metabolic pathways are significant for understanding the drug's pharmacokinetics, with approximately 85% of the administered dose being excreted unchanged in urine and feces .

Mechanism of Action

Methylnaltrexone functions as a peripheral mu-opioid receptor antagonist, meaning it blocks the action of opioids at receptors located outside the central nervous system. This mechanism allows it to alleviate opioid-induced constipation without affecting analgesia:

  1. Peripheral Action: By binding to mu-opioid receptors in the gastrointestinal tract, methylnaltrexone inhibits opioid-induced inhibition of peristalsis.
  2. Blood-Brain Barrier: Its quaternary ammonium structure prevents it from crossing the blood-brain barrier, thus avoiding interference with central pain relief mechanisms .

Data

Clinical studies have shown that methylnaltrexone effectively increases the frequency of bowel movements in patients receiving opioid therapy, demonstrating its efficacy in reversing constipation without compromising pain management .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methylnaltrexone is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in water and exhibits stability under standard storage conditions.

Chemical Properties

  • pH Range: The pH of methylnaltrexone solutions typically ranges from 4 to 7.
  • Stability: It remains stable under normal conditions but should be protected from light and moisture.

Relevant pharmacokinetic properties include:

  • Volume of Distribution: Approximately 1.1 L/kg
  • Protein Binding: 11% to 15% bound to human plasma proteins
  • Half-Life: Approximately 8 hours after intravenous administration .
Applications

Methylnaltrexone is primarily used in clinical settings for managing constipation associated with opioid use, particularly in patients with chronic pain or those undergoing palliative care. Its ability to selectively target peripheral receptors makes it an essential tool for improving gastrointestinal function without compromising analgesic effects:

  1. Opioid-Induced Constipation Treatment: Approved for patients who have not responded adequately to laxatives.
  2. Research Applications: Ongoing studies explore its potential roles in treating other opioid-induced adverse effects such as nausea and vomiting .

Properties

CAS Number

916055-93-1

Product Name

Methylnaltrexone [VANDF]

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one

Molecular Formula

C21H26NO4+

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C21H25NO4/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13/h4-5,12,16,19,25H,2-3,6-11H2,1H3/p+1/t16-,19+,20+,21-,22?/m1/s1

InChI Key

JVLBPIPGETUEET-GAAHOAFPSA-O

SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Solubility

≥5 mg/mL

Synonyms

(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one
17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one
methyl-naltrexone hydrobromide
methylnaltrexone
methylnaltrexone bromide
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)-
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-
morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)-
MRZ 2663BR
MRZ-2663
N-methylnaltrexone bromide
naltrexone MB
naltrexone methobromide
naltrexone methylbromide
naltrexonium methiodide
quaternary ammonium naltrexone
relisto

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.